molecular formula C23H31NO2 B11103213 Benzamide, 4-tert-butyl-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-

Benzamide, 4-tert-butyl-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-

Cat. No.: B11103213
M. Wt: 353.5 g/mol
InChI Key: MQTAFTPTDSSFIH-UHFFFAOYSA-N
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Description

4-(TERT-BUTYL)-N-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ETHYL]BENZAMIDE is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a tert-butyl group, an isopropyl group, and a methoxyphenoxyethyl group attached to the benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(TERT-BUTYL)-N-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ETHYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting a substituted benzoyl chloride with an amine under basic conditions.

    Introduction of the Tert-Butyl Group: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Isopropyl Group: The isopropyl group is introduced through a Grignard reaction using isopropyl magnesium bromide.

    Formation of the Methoxyphenoxyethyl Group: The methoxyphenoxyethyl group is synthesized separately and then attached to the benzamide core through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of 4-(TERT-BUTYL)-N-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ETHYL]BENZAMIDE involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(TERT-BUTYL)-N-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ETHYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzamide core.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted benzamide derivatives with different alkyl or aryl groups.

Scientific Research Applications

4-(TERT-BUTYL)-N-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ETHYL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(TERT-BUTYL)-N-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ETHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(TERT-BUTYL)-N-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ETHYL]BENZAMIDE: is similar to other benzamide derivatives such as:

Uniqueness

The uniqueness of 4-(TERT-BUTYL)-N-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ETHYL]BENZAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability, while the isopropyl and methoxyphenoxyethyl groups contribute to its unique reactivity and potential biological activity.

Properties

Molecular Formula

C23H31NO2

Molecular Weight

353.5 g/mol

IUPAC Name

4-tert-butyl-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzamide

InChI

InChI=1S/C23H31NO2/c1-16(2)20-12-7-17(3)15-21(20)26-14-13-24-22(25)18-8-10-19(11-9-18)23(4,5)6/h7-12,15-16H,13-14H2,1-6H3,(H,24,25)

InChI Key

MQTAFTPTDSSFIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCNC(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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